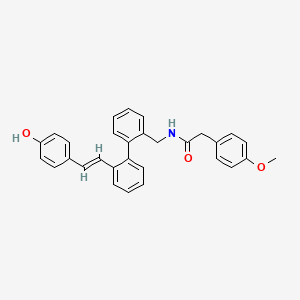
C1-resveratrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C1-resveratrol, also known as 3,5,4’-trihydroxystilbene, is a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. It is a type of stilbenoid and is produced by plants in response to stress, injury, or fungal infection. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C1-resveratrol can be synthesized through several methods. One common synthetic route involves the use of the Julia-Kocienski reaction, which is a key step in the synthesis of stilbenes. This reaction typically involves the condensation of a benzaldehyde derivative with a sulfone, followed by a reduction step to yield the desired stilbene .
Another method involves the use of the Heck reaction, where a halogenated benzene derivative is coupled with a styrene derivative in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as grape skins and Japanese knotweed. due to the low natural abundance of this compound, biotechnological methods have been developed. These methods include the use of genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes .
Analyse Des Réactions Chimiques
Types of Reactions
C1-resveratrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydroresveratrol.
Substitution: this compound can undergo substitution reactions, where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Various substituted resveratrol derivatives.
Applications De Recherche Scientifique
C1-resveratrol has a wide range of scientific research applications, including:
Mécanisme D'action
C1-resveratrol exerts its effects through multiple molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation and longevity. This compound also inhibits the activity of enzymes such as cyclooxygenase and ribonucleotide reductase, which are involved in inflammation and DNA synthesis, respectively . Additionally, this compound modulates various signaling pathways, including the NF-kappaB pathway, which plays a key role in inflammation and immune response .
Comparaison Avec Des Composés Similaires
C1-resveratrol is often compared with other polyphenolic compounds, such as:
Quercetin: Another polyphenol with antioxidant and anti-inflammatory properties.
Curcumin: A polyphenol found in turmeric, known for its anti-inflammatory and anticancer properties.
Epigallocatechin gallate (EGCG): A major polyphenol in green tea with antioxidant and anticancer effects.
This compound is unique due to its stilbene structure and its ability to modulate multiple molecular targets and pathways, making it a versatile compound with diverse biological activities .
Propriétés
Formule moléculaire |
C30H27NO3 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-[[2-[2-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]phenyl]methyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+ |
Clé InChI |
QSWPWYCCMHTPIG-XNTDXEJSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=C(C=C4)O |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


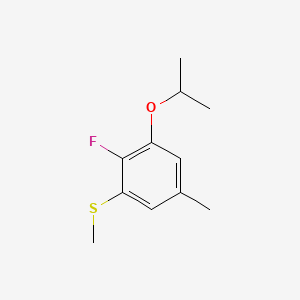
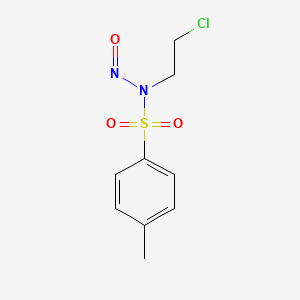
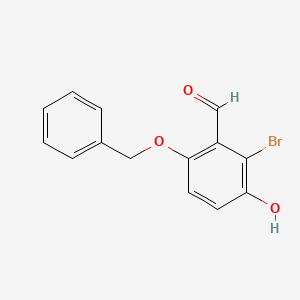

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
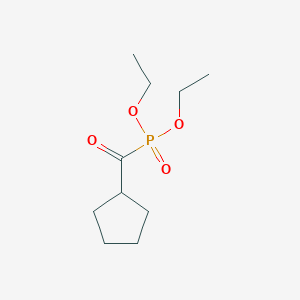
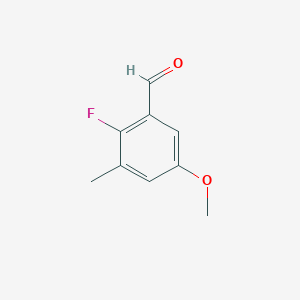
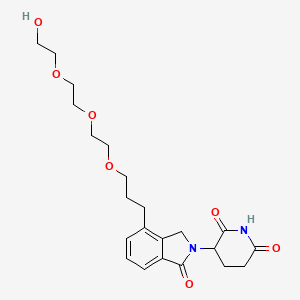
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)

